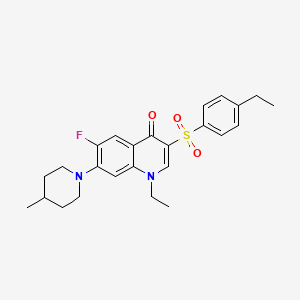
rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis is a chemical compound with significant potential in various fields of research and industry. This compound is characterized by its unique structural features, which include a cyano group, an oxane ring, and a sulfonyl fluoride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Sulfonylation: The sulfonyl fluoride group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides or sulfonyl fluorides under basic conditions.
Industrial Production Methods
Industrial production of rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyano group and the oxane ring.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted oxanes, sulfonic acids, and various derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with diverse functionalities.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis involves its interaction with molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The cyano group and oxane ring contribute to the compound’s overall stability and reactivity, facilitating its use in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans
- Rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis
- Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine
Uniqueness
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis stands out due to its unique combination of functional groups, which impart distinct reactivity and versatility. The presence of the sulfonyl fluoride group, in particular, makes it highly reactive towards nucleophiles, enabling a wide range of chemical modifications. Additionally, the cyano group provides opportunities for further functionalization and derivatization, enhancing its utility in synthetic chemistry and research applications.
Properties
CAS No. |
2243506-90-1; 2287346-47-6 |
|---|---|
Molecular Formula |
C6H8FNO3S |
Molecular Weight |
193.19 |
IUPAC Name |
(3S,4R)-4-cyanooxane-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H8FNO3S/c7-12(9,10)6-4-11-2-1-5(6)3-8/h5-6H,1-2,4H2/t5-,6-/m1/s1 |
InChI Key |
SYULKROBRKMAAZ-PHDIDXHHSA-N |
SMILES |
C1COCC(C1C#N)S(=O)(=O)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2889682.png)



![5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B2889690.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2889692.png)

![2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2889695.png)

![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2889700.png)
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)
